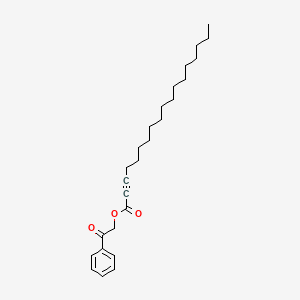![molecular formula C8H11N3O4S B14377335 N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide CAS No. 88413-07-4](/img/structure/B14377335.png)
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is a chemical compound with the molecular formula C8H11N3O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide typically involves the nitration of aniline derivatives followed by sulfonation and methylation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures and solvents .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other fine chemicals .
Wissenschaftliche Forschungsanwendungen
N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include oxidative stress, protein misfolding, and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[3-(Methylamino)propyl]methanesulfonamide
- N-{3-[(4-nitrophenyl)amino]propyl}methanesulfonamide
Comparison
Compared to similar compounds, N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide is unique due to its specific nitro and sulfonamide functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
88413-07-4 |
|---|---|
Molekularformel |
C8H11N3O4S |
Molekulargewicht |
245.26 g/mol |
IUPAC-Name |
N-[3-(methylamino)-4-nitrophenyl]methanesulfonamide |
InChI |
InChI=1S/C8H11N3O4S/c1-9-7-5-6(10-16(2,14)15)3-4-8(7)11(12)13/h3-5,9-10H,1-2H3 |
InChI-Schlüssel |
ORGQHMQVTBONSU-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=CC(=C1)NS(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hexylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14377253.png)

![3,4,5-Tribromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14377260.png)


![2-[1-(Hydroxyimino)-2-methyl-1-phenylpropan-2-yl]-1,2-oxazetidin-3-one](/img/structure/B14377280.png)

![3-[2,2-Di(benzenesulfonyl)-2-chloroethyl]-1H-indole](/img/structure/B14377282.png)




![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
